gamma-Secretase modulator 5

Alzheimer's Disease Amyloid-beta Drug Discovery

Source gamma-secretase modulator 5 (compound 22d; CAS 1353570-53-2) with verified target engagement: Aβ42 IC50 of 60 nM, Aβ40 IC50 of 104 nM, and Aβ38 EC50 of 305 nM, without Notch inhibition. This brain-penetrant allosteric modulator enables precise differentiation from toxic GSIs in AD models. Predicted oral PK in mice (Cmax 705 ng/mL at 5 mg/kg) supports dose-response study design. Insist on ≥98% purity for reproducible cellular assay results.

Molecular Formula C22H25N7OS
Molecular Weight 435.5 g/mol
Cat. No. B12405059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Secretase modulator 5
Molecular FormulaC22H25N7OS
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCCN1C(=C2CCCCC2=N1)NC3=NC(=CS3)C4=NC(=C(C=C4)N5C=C(N=C5)C)OC
InChIInChI=1S/C22H25N7OS/c1-4-29-20(15-7-5-6-8-16(15)27-29)26-22-25-18(12-31-22)17-9-10-19(21(24-17)30-3)28-11-14(2)23-13-28/h9-13H,4-8H2,1-3H3,(H,25,26)
InChIKeyJPFIVLHIBZXRKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gamma-Secretase Modulator 5 for Alzheimer's Disease Research Procurement


Gamma-secretase modulator 5 (also designated as compound 22d; CAS 1353570-53-2) is a synthetic, brain-penetrant small molecule that functions as an allosteric modulator of the γ-secretase complex . It is employed primarily as a research tool in cellular and animal models of Alzheimer's disease (AD) to investigate the modulation of amyloid-β (Aβ) peptide production . The compound is characterized by its ability to cross the blood-brain barrier and its distinct activity profile in altering the cleavage of amyloid precursor protein (APP) .

Critical Selection Criteria for Gamma-Secretase Modulator 5 in Scientific Research


Within the class of γ-secretase modulators (GSMs), compounds cannot be freely interchanged due to significant differences in potency, target engagement selectivity, and in vivo properties [1]. The primary functional readout—reduction of the toxic Aβ42 peptide—can be achieved by numerous GSMs, but their efficacy relative to their impact on other Aβ species (e.g., Aβ40, Aβ38) and their pharmacokinetic profiles diverge substantially [2]. Furthermore, a key differentiator from γ-secretase inhibitors (GSIs) is the preservation of normal Notch signaling, a feature that varies across GSMs and is critical for avoiding mechanism-based toxicity [3]. The following quantitative evidence demonstrates why Gamma-Secretase Modulator 5 is a distinct chemical tool, not a generic replacement for other GSMs or GSIs [4].

Quantitative Evidence for Selecting Gamma-Secretase Modulator 5 Over Analogs


Aβ42 Inhibition Potency: Comparison with CHF5074 and Clinical Candidate NGP 555

Gamma-Secretase Modulator 5 demonstrates an IC50 of 60 nM for reducing Aβ42 production in cellular assays . This potency is substantially higher than the early-generation NSAID-derived GSM, CHF5074 (IC50 = 41 μM) [1]. While less potent than the clinical candidate NGP 555 (IC50 = 9 nM) , its potency places it in a distinct range suitable for robust in vitro and in vivo proof-of-concept studies without the extensive development history or proprietary restrictions of clinical-stage compounds.

Alzheimer's Disease Amyloid-beta Drug Discovery

Selectivity Profile Over Aβ Species: Evidence of Modulation vs. Complete Inhibition

Unlike pan-γ-secretase inhibitors, Gamma-Secretase Modulator 5 exhibits differential potency across Aβ isoforms, with an IC50 of 60 nM for Aβ42, an IC50 of 104 nM for Aβ40, and an EC50 of 305 nM for Aβ38 . This profile is characteristic of a true modulator, where the reduction in the pathogenic Aβ42 species is accompanied by a lesser effect on Aβ40 and a paradoxical increase in the shorter, less aggregation-prone Aβ38 [1]. This is in stark contrast to γ-secretase inhibitors like DAPT, which inhibit all Aβ species (Aβ42 IC50 = 200 nM; total Aβ IC50 = 115 nM) without such selectivity .

Pharmacology Mechanism of Action Aβ Peptides

Preservation of Notch Signaling: A Key Safety Differentiator from γ-Secretase Inhibitors

A major limitation of γ-secretase inhibitors (GSIs) in therapeutic development is their inhibition of Notch processing, which leads to severe gastrointestinal and immunological toxicity [1]. In H4 human neuroglioma cells overexpressing human APP751, Gamma-Secretase Modulator 5 at concentrations of 1-10 μM for 24 hours did not inhibit Notch processing . This contrasts with GSIs like LY-411575, which potently inhibits Notch S3 cleavage with an IC50 of 0.39 nM . The preservation of Notch signaling is a defining feature of the GSM class, but quantitative confirmation of this attribute for a specific compound is essential for experimental design.

Toxicology Notch Signaling Safety Pharmacology

In Vivo Pharmacokinetics and Brain Exposure: Preclinical Data for Rodent Studies

For in vivo studies targeting the central nervous system, brain penetration and systemic exposure are critical parameters. Gamma-Secretase Modulator 5 has been characterized in male CD-1 mice, demonstrating oral bioavailability and brain exposure . Following a 5 mg/kg oral dose, it achieved a Cmax of 705 ng/mL, a Tmax of 0.25 h, and an AUCinf of 1243 ng·h/mL, with an oral bioavailability (F) of 53.7% [1]. The compound's classification as 'brain-penetrant' is supported by these data, which are essential for dose selection and interpreting pharmacodynamic effects on central Aβ levels. While other GSMs like PF-06648671 have more extensive clinical PK data [2], this preclinical dataset provides a direct, actionable foundation for rodent efficacy studies.

Pharmacokinetics In Vivo Pharmacology CNS Drug Development

Optimal Research Applications for Gamma-Secretase Modulator 5


In Vitro Mechanistic Studies of γ-Secretase Modulation

Ideal for cellular assays investigating the differential processing of APP into Aβ peptides. The well-defined selectivity profile (Aβ42 IC50: 60 nM; Aβ40 IC50: 104 nM; Aβ38 EC50: 305 nM) allows for precise study of the shift in cleavage patterns without confounding Notch inhibition . This makes it suitable for use in H4 neuroglioma or SH-SY5Y neuroblastoma cell lines expressing human APP [1].

Short-Term In Vivo Pharmacodynamics in Rodent Alzheimer's Models

Suitable for acute or subchronic studies in mice (e.g., CD-1 or transgenic AD models) to assess the effect on central Aβ levels. The available pharmacokinetic data (e.g., Cmax of 705 ng/mL and AUCinf of 1243 ng·h/mL after a 5 mg/kg oral dose in mice) provides a basis for dose selection and exposure-response analysis .

Comparative Studies with γ-Secretase Inhibitors (GSIs) to Elucidate Mechanism-Specific Toxicity

As a control compound that preserves Notch signaling, it is invaluable in side-by-side experiments with GSIs (e.g., DAPT or LY-411575) to deconvolute the toxicological effects of Notch inhibition from the therapeutic effects of Aβ42 reduction [2]. This application is critical for validating the GSM mechanism as a safer alternative to GSIs [3].

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